molecular formula C37H50N6O3S B5188444 3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione

3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione

Cat. No.: B5188444
M. Wt: 658.9 g/mol
InChI Key: CZKFZSNEAMZDDR-UHFFFAOYSA-N
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Description

3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a tetrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the core structure.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The pyridine and tetrazole rings can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The pyrrolidine-2,5-dione core and the tetrazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine moiety can further enhance binding affinity and specificity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.

    Tetrazole-Containing Compounds: Molecules featuring the tetrazole ring, often used in medicinal chemistry.

    Pyridine Derivatives: Compounds with pyridine rings, widely studied for their biological activity.

Uniqueness

What sets 3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione apart is its unique combination of these three functional groups, which allows for a diverse range of chemical reactions and potential applications. The presence of the long hexadecyl chain also imparts unique physicochemical properties, such as increased lipophilicity, which can influence its biological activity and solubility.

Properties

IUPAC Name

3-hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N6O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-26-34(44)43(36(29)46)31-21-20-28-25-33(35(45)32(28)27-31)47-37-39-40-41-42(37)24-22-30-19-16-17-23-38-30/h16-17,19-21,23,27,29,33H,2-15,18,22,24-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKFZSNEAMZDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC3=C(CC(C3=O)SC4=NN=NN4CCC5=CC=CC=N5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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